3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid

Catalog No.
S1486700
CAS No.
1219368-79-2
M.F
C13H13N3O2
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid

CAS Number

1219368-79-2

Product Name

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid

IUPAC Name

2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18)

InChI Key

VWTQURBMIRJISI-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N

Synonyms

(+/-)-α-Amino-[2,2’-bipyridine]-5-propanoic Acid Dihydrochloride; BpyAla Dihydrochloride;

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N

Metal-Organic Frameworks (MOFs):

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid, also known as (R)-2-amino-3-(5-pyridyl)propanoic acid, finds application as a ligand in the construction of metal-organic frameworks (MOFs). MOFs are a class of crystalline materials with highly porous structures, making them attractive for various applications, including gas storage, separation, and catalysis. The presence of both nitrogen and carboxylic acid groups in 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid allows it to effectively chelate metal ions, contributing to the formation of stable MOF structures. For instance, research has shown that this compound can be used to synthesize MOFs with specific functionalities, such as for selective CO2 capture [].

Medicinal Chemistry:

The potential of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid in medicinal chemistry is being explored. Studies suggest that it may have enzyme inhibitory activity, specifically against CYP2D6 and CYP3A4, which are involved in the metabolism of various drugs []. However, further investigation is needed to determine its efficacy and potential therapeutic applications.

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid is a compound characterized by its unique structure, which features a bipyridine unit linked to an alanine residue. This molecule, also known as (R)-2-amino-3-(5-pyridyl)propanoic acid, is notable for its potential applications in coordination chemistry and medicinal chemistry. The bipyridine moiety, known for its chelating properties, allows this compound to form stable complexes with metal ions, making it valuable in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes .

The compound has a molecular formula of C13H13N3O2 and a molecular weight of approximately 243.26 g/mol. It is soluble in various solvents, indicating its versatility in

There is no current information available on the specific mechanism of action of BPYA in biological systems. If BPYA forms metal complexes, the mechanism of action would depend on the bound metal and its interaction with biological targets.

  • Bipyridine: Generally considered to have low toxicity [].
  • Alanine: A common amino acid, not expected to be highly hazardous.

It is advisable to handle BPYA with standard laboratory precautions for unknown compounds until more safety data becomes available.

Future Research Directions

BPYA represents a potentially interesting molecule with a combination of chelating and functional groups. Future research directions could involve:

  • Synthesis and characterization of BPYA, including determination of its physical and chemical properties.
  • Investigation of BPYA's ability to form complexes with various metal ions.
  • Exploration of potential applications in coordination chemistry, catalysis, or the design of metal-binding biomolecules.
  • In vitro and in vivo studies to assess potential biological activity (if applicable).
Primarily due to its functional groups. The carboxylic acid group can engage in esterification reactions, while the amino group can participate in nucleophilic substitutions. Additionally, the bipyridine unit can coordinate with transition metals, facilitating the formation of metal complexes that are crucial for catalysis and material science .

The synthesis of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid typically involves the following steps:

  • Formation of Bipyridine Derivative: The bipyridine structure can be synthesized through various methods such as cyclization of pyridine derivatives.
  • Coupling Reaction: The bipyridine derivative is then coupled with an alanine derivative through standard peptide coupling methods or amidation reactions.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid has several notable applications:

  • Metal-Organic Frameworks: Its ability to chelate metal ions makes it suitable for constructing MOFs, which are used in gas storage and separation technologies.
  • Medicinal Chemistry: The compound's potential as an enzyme inhibitor positions it as a candidate for drug development aimed at modulating metabolic pathways .

Interaction studies involving 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid focus on its chelation properties and biological interactions. Research indicates that the compound can form stable complexes with various transition metals, which could enhance its utility in catalysis and material science. Additionally, studies on its interaction with cytochrome P450 enzymes are ongoing to assess its pharmacological implications .

Several compounds share structural similarities with 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid. These include:

Compound NameCAS NumberSimilarity Index
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride178933-04-50.87
2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride1624260-21-40.87
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride93960-20-40.85
3-(Pyridin-4-yl)-L-alanine2044702-29-40.85

Uniqueness

The uniqueness of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid lies in its combination of a bipyridine moiety with an amino acid structure. This dual functionality enhances its chelating ability while providing potential for biological activity that is not typically found in simpler amino acids or bipyridine derivatives alone .

XLogP3

-1.9

Dates

Modify: 2023-08-15

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